molecular formula C19H19N3O4 B2531308 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine CAS No. 1172896-03-5

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine

Cat. No.: B2531308
CAS No.: 1172896-03-5
M. Wt: 353.378
InChI Key: OYPTZNAZBBHSAD-UHFFFAOYSA-N
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Description

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine is a complex organic compound that features a combination of furan, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine can undergo several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form various furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzoyl)piperidine is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-6-4-14(5-7-15)19(23)22-10-8-13(9-11-22)17-20-21-18(26-17)16-3-2-12-25-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPTZNAZBBHSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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